3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20173375
InChI: InChI=1S/C12H10BrNO3/c1-2-9-10(12(15)16)11(14-17-9)7-4-3-5-8(13)6-7/h3-6H,2H2,1H3,(H,15,16)
SMILES:
Molecular Formula: C12H10BrNO3
Molecular Weight: 296.12 g/mol

3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid

CAS No.:

Cat. No.: VC20173375

Molecular Formula: C12H10BrNO3

Molecular Weight: 296.12 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid -

Specification

Molecular Formula C12H10BrNO3
Molecular Weight 296.12 g/mol
IUPAC Name 3-(3-bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid
Standard InChI InChI=1S/C12H10BrNO3/c1-2-9-10(12(15)16)11(14-17-9)7-4-3-5-8(13)6-7/h3-6H,2H2,1H3,(H,15,16)
Standard InChI Key JFWQQTZMKSNONO-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C(=NO1)C2=CC(=CC=C2)Br)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-(3-bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid, reflects its three primary components:

  • A 3-bromophenyl group at position 3 of the isoxazole ring.

  • An ethyl substituent at position 5.

  • A carboxylic acid moiety at position 4.

The SMILES string CCC1=C(C(=NO1)C2=CC(=CC=C2)Br)C(=O)O and InChIKey JFWQQTZMKSNONO-UHFFFAOYSA-N provide precise representations of its connectivity and stereochemistry.

Table 1: Key Molecular Identifiers

PropertyValue
Molecular FormulaC₁₂H₁₀BrNO₃
Molecular Weight296.12 g/mol
IUPAC Name3-(3-bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid
SMILESCCC1=C(C(=NO1)C2=CC(=CC=C2)Br)C(=O)O
InChIKeyJFWQQTZMKSNONO-UHFFFAOYSA-N
PubChem CID64158060

Physicochemical Characteristics

The compound’s logP (XLogP3-AA) is estimated at 2.6, indicating moderate lipophilicity, while its hydrogen bond donor/acceptor counts (1 and 4, respectively) suggest solubility in polar solvents . The rotatable bond count of 2 implies conformational flexibility, which may influence its binding to biological targets.

Synthesis and Derivatives

Synthetic Routes

Isoxazole derivatives are commonly synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes. For 3-(3-bromophenyl)-5-ethylisoxazole-4-carboxylic acid, a plausible pathway involves:

  • Bromophenyl alkyne preparation: Reacting 3-bromophenylacetylene with ethyl propiolate.

  • Nitrile oxide generation: In situ oxidation of hydroxamic acids or nitro compounds.

  • Cycloaddition: Combining the alkyne and nitrile oxide under thermal or catalytic conditions to form the isoxazole core .

A modified approach using continuous flow reactors has been reported to enhance yield and purity in similar syntheses.

Bromination Strategies

Biological Activities and Mechanisms

Table 2: Comparative Bioactivity of Isoxazole Derivatives

CompoundTarget EnzymeIC₅₀ (μM)
3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acidCOX-2 (Predicted)N/A
5-(3-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid Tyrosine kinase12.4
Ethyl 3-(anthracen-9-yl)-5-methylisoxazole-4-carboxylate N/AN/A

Antibacterial and Antitubercular Activity

Although direct data for this compound is lacking, structurally related thiazolo-triazine derivatives exhibit broad-spectrum antibacterial activity (MIC = 50 μg/mL against Mycobacterium smegmatis) and inhibit leucyl-tRNA synthetase . The ethyl substituent in 3-(3-bromophenyl)-5-ethylisoxazole-4-carboxylic acid may similarly enhance membrane permeability in Gram-negative bacteria .

Research Gaps and Future Directions

  • Pharmacokinetic Studies: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.

  • Target Validation: High-throughput screening against kinase libraries or inflammatory markers (e.g., TNF-α, IL-6) is needed.

  • Derivatization: Esterification of the carboxylic acid group (e.g., ethyl ester prodrugs) could improve bioavailability .

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